molecular formula C18H18N2O2S B2710023 N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(thiophen-2-yl)acetamide CAS No. 851404-54-1

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(thiophen-2-yl)acetamide

Cat. No.: B2710023
CAS No.: 851404-54-1
M. Wt: 326.41
InChI Key: ZXKYUSAMQABWHG-UHFFFAOYSA-N
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Description

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(thiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline moiety, a thiophene ring, and an acetamide group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(thiophen-2-yl)acetamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Synthesis of 7-methyl-2-oxo-1H-quinoline-3-carbaldehyde: This intermediate can be prepared by the cyclization of appropriate aniline derivatives with ethyl acetoacetate under acidic conditions.

    Formation of the ethyl ester: The carbaldehyde is then reacted with ethyl bromoacetate in the presence of a base to form the corresponding ethyl ester.

    Reduction and acylation: The ester is reduced to the corresponding alcohol, which is then acylated with thiophene-2-carbonyl chloride to yield the final product.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophilic reagents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the quinoline and thiophene rings.

Scientific Research Applications

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(thiophen-2-yl)acetamide has been investigated for various scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.

    Biology: It has shown promise in biological assays for its antimicrobial and anticancer activities.

    Medicine: Research has focused on its potential as a therapeutic agent for treating infections and cancer.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in cell proliferation and survival, leading to its anticancer effects. The thiophene ring contributes to the compound’s ability to interact with various biological targets, enhancing its overall bioactivity.

Comparison with Similar Compounds

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(thiophen-2-yl)acetamide can be compared with other quinoline derivatives, such as:

    Ciprofloxacin: A well-known quinoline derivative with potent antimicrobial activity.

    Chloroquine: Used as an antimalarial agent.

    Nalidixic acid: An antibacterial agent used to treat urinary tract infections.

The uniqueness of this compound lies in its combined quinoline and thiophene structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-12-4-5-13-10-14(18(22)20-16(13)9-12)6-7-19-17(21)11-15-3-2-8-23-15/h2-5,8-10H,6-7,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKYUSAMQABWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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